o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 involves the incorporation of deuterium atoms into the parent compound, o-Toluoyl-5-hydroxy Omeprazole Sulfide. The process typically includes:
Deuterium Exchange Reactions: These reactions replace hydrogen atoms with deuterium in the presence of deuterated solvents and catalysts.
Esterification: The formation of the ester bond between the o-Toluoyl group and the 5-hydroxy Omeprazole Sulfide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling accuracy .
Chemical Reactions Analysis
Types of Reactions
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the sulfoxide group back to sulfide.
Substitution: Nucleophilic substitution reactions at the benzimidazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Scientific Research Applications
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is widely used in:
Mechanism of Action
The compound exerts its effects through:
Comparison with Similar Compounds
Similar Compounds
o-Toluoyl-5-hydroxy Omeprazole Sulfide: The non-deuterated parent compound.
Omeprazole: A widely used proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar structure
Uniqueness
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is unique due to its isotopic labeling, which enhances its utility in analytical and research applications compared to its non-deuterated counterparts .
Properties
CAS No. |
1276635-87-0 |
---|---|
Molecular Formula |
C25H25N3O4S |
Molecular Weight |
466.57 |
IUPAC Name |
[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridin-3-yl]methyl 2-methylbenzoate |
InChI |
InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)/i3D3 |
InChI Key |
LQJIZEQSBXNIDM-HPRDVNIFSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CSC3=NC4=C(N3)C=C(C=C4)OC |
Synonyms |
2-Methyl-benzoic Acid [4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]_x000B_-5-methyl-3-pyridinyl]methyl Ester-d3 |
Origin of Product |
United States |
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